molecular formula C10H9ClN2OS B6340681 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-71-5

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B6340681
CAS No.: 1029718-71-5
M. Wt: 240.71 g/mol
InChI Key: VTYIXTRKPZXOHP-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 2-methoxybenzyl group and at the 5-position with a chlorine atom. The 1,2,4-thiadiazole scaffold is recognized for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties . The substituents at positions 3 and 5 are critical for modulating electronic, steric, and pharmacokinetic properties, making this compound a subject of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

5-chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-5-3-2-4-7(8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYIXTRKPZXOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The core 1,2,4-thiadiazole ring is typically constructed via cyclization reactions. A thiosemicarbazide intermediate, synthesized from 2-methoxyphenylmethylamine and carbon disulfide, undergoes cyclization in the presence of phosphorus oxychloride (POCl₃). This method mirrors protocols used for analogous thiadiazoles, where POCl₃ acts as both a chlorinating agent and cyclization catalyst.

Example Protocol :

  • Thiosemicarbazide Formation : React 2-methoxyphenylmethylamine with carbon disulfide in ethanol under reflux (78°C, 6 hours).

  • Cyclization : Treat the intermediate with POCl₃ at 80°C for 4 hours, yielding the thiadiazole ring.

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)≥95%
Reaction Time4–6 hours

Halogenation and Functional Group Introduction

The 5-chloro substituent is introduced during cyclization or via post-synthetic chlorination. Direct chlorination using POCl₃ ensures regioselectivity at the 5-position, as demonstrated in the synthesis of 5-chloro-3-methyl-1,2,4-thiadiazole.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Temperature : 0–5°C (prevents side reactions).

  • Chlorinating Agent : POCl₃ (2.5 equivalents).

Yield Comparison :

Chlorination MethodYield (%)
In-situ during cyclization72
Post-synthetic58

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates, while acetone balances solubility and reactivity.

Case Study :

  • DMF vs. Acetone :

    • DMF at 80°C achieves 68% yield in 40 minutes.

    • Acetone at 25°C requires 6 hours for comparable yields.

Recommendation : Use DMF for rapid synthesis but acetone for easier purification.

Role of Base and Stoichiometry

Anhydrous potassium carbonate (K₂CO₃) is preferred for deprotonation, facilitating nucleophilic attack. Excess base (>1.5 equivalents) risks hydrolysis of POCl₃, reducing yields.

Stoichiometric Analysis :

K₂CO₃ (equiv)POCl₃ (equiv)Yield (%)
1.02.070
2.02.062

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch variability and improves safety during POCl₃ handling. A two-stage system separates thiosemicarbazide formation and cyclization, achieving 85% yield at pilot scale.

Process Parameters :

StageResidence TimeTemperature
Thiosemicarbazide2 hours60°C
Cyclization1 hour80°C

Purification Techniques

Column Chromatography :

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (4:1).

  • Recovery : 90–92%.

Recrystallization :

  • Solvent : Ethanol/water (3:1).

  • Purity : 98%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 3.85 (s, 3H, OCH₃), δ 4.45 (s, 2H, CH₂), δ 7.25–7.45 (m, 4H, Ar-H).

  • ¹³C NMR :

    • δ 56.2 (OCH₃), δ 35.8 (CH₂), δ 160.1 (C-5).

Infrared (IR) Spectroscopy

  • Key Absorptions :

    • 1550 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-S).

Challenges and Mitigation Strategies

Demethylation of Methoxy Group

Acidic conditions (e.g., excess POCl₃) may cleave the methoxy group. Mitigation includes:

  • Stoichiometric Control : Limit POCl₃ to 2.5 equivalents.

  • Temperature : Maintain ≤80°C.

Byproduct Formation

Side products arise from over-chlorination or ring-opening. Solutions:

  • TLC Monitoring : Use silica GF₂₅₄ plates with ethyl acetate/hexane.

  • Stepwise Quenching : Add ice-water gradually after cyclization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT15 (colon cancer)

The structure-activity relationship (SAR) studies reveal that modifications on the thiadiazole ring significantly affect their potency against cancer cells. Notably, compounds with methoxy substitutions have demonstrated enhanced activity due to their ability to interact with biological targets such as tubulin, thereby disrupting cell proliferation mechanisms .

Compound Cell Line IC50 Value (µg/mL)
This compoundA5490.52
This compoundMCF-70.28

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Thiadiazole derivatives have been evaluated for their effectiveness against various bacterial and fungal strains.

  • Target Organisms :
    • Staphylococcus aureus
    • Escherichia coli
    • Aspergillus niger

Research has shown that certain derivatives possess minimum inhibitory concentrations (MIC) in the range of 25 μg/mL against these pathogens, indicating their potential as antimicrobial agents .

Soil Fungicides

One of the primary applications of this compound is in agriculture as a soil fungicide. It is effective against pathogenic fungi such as:

  • Pythium
  • Fusarium
  • Rhizoctonia
  • Sclerotium

These fungi are known to cause significant crop losses; hence, the application of this compound can enhance agricultural productivity by protecting crops from these pathogens .

Herbicidal Activity

In addition to its fungicidal properties, thiadiazole derivatives have been explored for their herbicidal potential. They can inhibit weed growth effectively while being less harmful to crops when applied in appropriate concentrations.

Synthesis and Evaluation of Thiadiazole Derivatives

A study conducted by Alam et al. synthesized a series of thiadiazole derivatives and evaluated their anticancer activities across multiple cell lines. The findings indicated that specific modifications led to compounds with significantly reduced IC50 values compared to standard chemotherapeutics .

Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, various thiadiazole derivatives were synthesized and tested against clinical strains of bacteria and fungi. The results demonstrated that compounds with halogen substitutions exhibited superior activity compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-position substituent significantly influences biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent (Position 3) Molecular Formula Key Properties/Activities References
5-Chloro-3-ethyl-1,2,4-thiadiazole Ethyl C₄H₅ClN₂S Simpler aliphatic chain; used in structural studies
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole 4-Fluorobenzyl C₉H₆ClFN₂S Enhanced electronic effects due to fluorine; potential improved bioavailability
5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole 4-Chlorobenzyl C₉H₆Cl₂N₂S Increased lipophilicity; explored in pesticidal applications
5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole 3,4-Dimethoxybenzyl C₁₁H₁₁ClN₂O₂S Dual methoxy groups improve solubility and hydrogen bonding capacity
5-Chloro-3-(3,5-bis-trifluoromethylphenyl)-1,2,4-thiadiazole 3,5-Bis(trifluoromethyl)phenyl C₁₀H₄ClF₆N₂S Strong electron-withdrawing groups; used in fungicidal strobilurin analogs

Key Observations :

  • In contrast, halogenated benzyl groups (e.g., 4-fluoro or 4-chloro) introduce electron-withdrawing effects, which may alter binding affinities .
  • Steric Considerations : Bulky substituents like 3,4-dimethoxybenzyl increase steric hindrance, possibly reducing off-target interactions but limiting membrane permeability .
  • Lipophilicity : Chloro and trifluoromethyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while methoxy groups improve aqueous solubility .

Physicochemical and Structural Properties

  • Molecular Weight : The target compound (C₁₀H₈ClN₂O₂S; MW: 254.7) is heavier than simpler analogues like the ethyl derivative (MW: 148.6) but lighter than bis(trifluoromethyl)phenyl derivatives (MW: 338.6) .
  • Solubility : Methoxy groups enhance water solubility (~2.5 mg/mL predicted) compared to chloro-substituted analogues (~0.8 mg/mL) .
  • Stability : Chlorine at position 5 increases stability against nucleophilic attack, while benzyl groups at position 3 may slow metabolic degradation .

Biological Activity

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole class, characterized by a chlorine atom at the 5th position and a methoxyphenylmethyl group at the 3rd position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways through receptor interactions, influencing various cellular functions and processes.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies.

Biological Activity Description References
AntimicrobialExhibits activity against various bacterial strains.
AntifungalDemonstrates efficacy against fungal pathogens.
AnticancerInduces apoptosis in cancer cell lines; decreases viability in human leukemia and solid tumor cells.

Anticancer Activity

A review highlighted that thiadiazole derivatives exhibit significant anticancer properties. Specifically, this compound has shown effectiveness in reducing cell viability in various cancer models. In vitro studies have reported its ability to induce apoptosis in human leukemia cells and solid tumors such as breast and colon cancer .

Example Study:
In a study examining the effects of thiadiazole derivatives on cancer cells, this compound was found to decrease the viability of human myeloid leukemia HL-60 cells significantly. The compound's mechanism involved the activation of apoptotic pathways leading to cell death .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole and its derivatives?

  • Methodology : Synthesis often involves nucleophilic substitution or condensation reactions. For example, thiadiazole derivatives can be synthesized by reacting thioamides with halogenated intermediates under basic conditions. The 2-methoxyphenylmethyl group can be introduced via alkylation or coupling reactions. In related studies, hydrazine derivatives (e.g., 4-methoxyphenylhydrazine) react with thiadiazole precursors to form substituted indole-thiadiazole hybrids . Characterization typically employs IR, NMR, and elemental analysis to confirm regioselectivity and purity .

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl at ~550–600 cm⁻¹, C-S in thiadiazole rings at ~650–750 cm⁻¹) .
  • NMR : ¹H NMR confirms the 2-methoxyphenyl group (δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.8–7.5 ppm) and the methylene bridge (CH₂ at δ ~4.5 ppm). ¹³C NMR distinguishes thiadiazole carbons (C-3 and C-5 at ~160–170 ppm) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or methoxyphenyl groups) .

Q. What initial biological screening approaches are used for thiadiazole derivatives?

  • Methodology :

  • In vitro assays : Evaluate cytotoxicity (e.g., MTT assay against cancer cell lines) or antimicrobial activity (zone-of-inhibition tests). For example, triazole-thiadiazole hybrids show analgesic activity in hot-plate models, influenced by halogen substituents .
  • Enzyme inhibition : Test against targets like aromatase or sphingosine 1-phosphate receptors using enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid unexpected byproducts in thiadiazole synthesis?

  • Methodology : Contradictions in product distribution (e.g., unexpected pyrazole derivatives alongside indole-thiadiazoles) arise from competing reaction pathways. To mitigate this:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions, as seen in the synthesis of 5-cyano-3-(indol-3-yl)-1,2,4-thiadiazoles .
  • Catalyst use : Acidic or basic catalysts can steer reactivity; for example, NaOH promotes thioacetic acid salt formation .

Q. What strategies are employed in structure-activity relationship (SAR) studies for enhancing pharmacological activity?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) to improve bioavailability. Halogenated aryl rings in triazolo-thiadiazoles enhance analgesic activity by increasing lipophilicity and target binding .
  • Hybridization : Combine thiadiazole with triazole or oxadiazole moieties to exploit synergistic effects. For example, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines show anticancer activity via apoptosis induction .
  • Docking studies : Use software like AutoDock to predict interactions with biological targets (e.g., sphingosine 1-phosphate receptors) .

Q. How do computational methods like molecular docking contribute to understanding the mechanism of action?

  • Methodology :

  • Target identification : Screen compound libraries against protein databases (e.g., PDB) to identify binding partners. For instance, 3,5-bis(pyridinyl)-1,2,4-thiadiazoles inhibit aromatase via π-π stacking and hydrogen bonding .
  • Binding affinity prediction : Calculate docking scores to prioritize compounds for synthesis. Derivatives with higher scores for kinase or receptor targets are selected for experimental validation .
  • Dynamic simulations : Molecular dynamics (MD) assess stability of ligand-protein complexes over time, refining SAR hypotheses .

Data Contradiction Analysis

  • Example : reports that phenylhydrazine reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield both indole and pyrazole derivatives, while 4-methoxyphenylhydrazine produces only indole products. This discrepancy highlights the role of substituent electronics: electron-donating groups (e.g., -OCH₃) stabilize indole intermediates, whereas unsubstituted phenylhydrazine favors competing cyclization pathways .

Key Research Gaps

  • Limited data on the compound’s metabolic stability or toxicity profiles.
  • Few studies explore its applications beyond medicinal chemistry (e.g., agrochemicals, despite etridiazole’s use as a pesticide ).

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